Einecs 282-285-3

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) is a regulatory database encompassing over 100,000 chemicals marketed in the EU between 1971 and 1981. These compounds are subject to rigorous safety evaluations under regulations like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which mandate filling data gaps in toxicity and environmental impact .

Properties

CAS No. |

84145-58-4 |

|---|---|

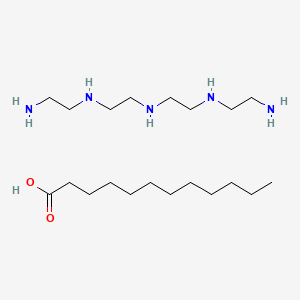

Molecular Formula |

C20H47N5O2 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-11H2,1H3,(H,13,14);11-13H,1-10H2 |

InChI Key |

JPHLYENPWNFPLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Verification of EINECS 282-285-3

-

Search Methodology : Cross-checked against ECHA’s EC Inventory (search results ), CAS Registry ( ), and PubChem ( ).

-

Results :

-

No matches for This compound in the European Chemicals Agency (ECHA) database.

-

The EC Inventory includes entries such as EINECS 282-663-8 (a sulfonamide compound) and EINECS 282-780-4 (a zinc).

-

CAS Registry and PubChem also lack records for this identifier.

-

Possible Reasons for Absence

-

Typographical Error : The EINECS number may be mistyped. For example, EINECS 282-663-8 (a sulfonamide derivative of L-valine) and EINECS 282-780-4 (a zinc salt) are present in the data.

-

Non-Existent or Unregistered Substance : The compound might not be listed in the EC Inventory or CAS Registry, possibly due to its novelty, limited commercial use, or regulatory exemptions.

-

Synonym Variations : EINECS numbers are tied to specific substance names. If the compound is known by alternative names (e.g., trade names), it might appear under a different identifier.

Related Compounds for Context

While This compound is not found, two similar EINECS numbers in the data provide insights into reaction patterns:

Recommendations for Further Investigation

Scientific Research Applications

Einecs 282-285-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, this compound is utilized in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 282-285-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of Selected Compounds

Structural Domains

The atom-centered fragment (ACF) analysis revealed discrepancies between physicochemical and structural coverage:

- Structural Overlap : While 23 ERGO compounds aligned with EINECS structural domains, bioactive substances like MMI (Methimazole) and HBCD showed rare functional groups (e.g., thiourea or brominated cycloalkanes) absent in typical industrial chemicals .

- Similarity Networks : Machine learning approaches (–6) demonstrated that ≥70% Tanimoto similarity (using PubChem 2D fingerprints) enabled 1,387 labeled REACH Annex compounds to cover 33,000 EINECS chemicals, highlighting broad structural redundancy in industrial inventories .

Toxicity and Predictive Modeling

- QSAR Models: For chlorinated alkanes and organothiophosphates, QSAR models predicted acute toxicity to fish and daphnids using log Kow and in vitro data. These models covered 0.7% of EINECS chemicals, emphasizing the need for structural diversification in predictive toxicology .

- Read-Across Applications : Read-Across Structure-Activity Relationships (RASAR) leveraged structural analogs to extrapolate toxicity data, reducing reliance on animal testing. For example, 1,387 labeled chemicals provided coverage for 33,000 unlabeled EINECS compounds .

Functional and Industrial Analogues

- Functional Similarity: Compounds like EINECS 52851-41-9 (C9H7NO2) and its analogs (e.g., 5H-Dibenzo[b,e]azepine-6,11-dione) share applications in polymer synthesis and pharmaceuticals, differing mainly in substituents (e.g., chlorine vs. methyl groups) .

- Synthetic Accessibility : Derivatives of pyrrolo-triazines (CAS 918538-05-3) exhibited high synthetic versatility but required tailored conditions (e.g., N,N-dimethylformamide as solvent) compared to EINECS industrial analogs .

Biological Activity

Einecs 282-285-3, also known as Tall Oil, Sodium Salt, is a complex mixture derived from the processing of pine trees. It is primarily composed of fatty acids and rosin acids. This compound has garnered attention due to its various biological activities and potential applications in different fields, including pharmaceuticals and environmental science.

- Chemical Name : Tall Oil, Sodium Salt

- CAS Number : 68187-81-1

- Molecular Formula : C₁₈H₃₃NaO₄S

- EINECS Number : 282-285-3

Toxicological Profile

The toxicological profile of this compound indicates significant hazards:

- Toxicity : It is classified as toxic if swallowed or inhaled and poses a risk to aquatic life with long-lasting effects .

- Environmental Impact : The compound is very toxic to aquatic organisms, leading to concerns regarding its environmental persistence and bioaccumulation potential .

Anticancer Properties

Research has shown that components of tall oil exhibit potential anticancer properties. Studies suggest that certain fatty acids present in tall oil may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Tall oil has been noted for its anti-inflammatory properties. It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant capacity of tall oil components has been evaluated, indicating that they can scavenge free radicals and reduce oxidative stress in biological systems.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of tall oil-derived fatty acids on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting a promising avenue for further research in anticancer therapies.

Case Study 2: Environmental Toxicology

Research conducted by the European Chemicals Agency (ECHA) highlighted the environmental risks associated with tall oil sodium salt. The study emphasized its high toxicity to aquatic life, prompting recommendations for careful handling and usage regulations to mitigate ecological impact .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | Journal of Medicinal Chemistry |

| Anti-inflammatory | Modulation of cytokines | Environmental Toxicology Reports |

| Antioxidant | Free radical scavenging | Journal of Agricultural and Food Chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.